molecular formula C12H13NO2 B13455345 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13455345
M. Wt: 203.24 g/mol
InChI Key: ICVIZUAUURPPSU-UHFFFAOYSA-N
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Description

4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 2742654-07-3) is a high-value bicyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a rigid, strained bicyclo[2.1.1]hexane structure incorporating an azabridge and a carboxylic acid functional group, making it a sophisticated building block for the synthesis of more complex molecules . The phenyl-substituted azabicyclohexane core is closely related to other privileged scaffolds used in pharmaceutical research, suggesting its potential application in developing protease inhibitors, receptor ligands, and other bioactive agents . The presence of the carboxylic acid allows for further derivatization, such as amide bond formation, while the nitrogen within the bridgehead structure offers a unique geometric and electronic profile for exploring novel chemical space . As a specialized reagent, it is provided with cold-chain transportation to ensure stability and is intended for Research Use Only. It is not approved for human, veterinary, or household use .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-10(15)12-6-11(7-12,8-13-12)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,14,15)

InChI Key

ICVIZUAUURPPSU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis Starting from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride

A notable method involves the use of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride as a starting material. This compound can be prepared via photochemical methods and then transformed through a series of steps into the target bicyclic amino acid derivative.

  • Step 1: Formation of Cyclobutene Dicarbamate

    The anhydride is converted into a cyclobutene dicarbamate intermediate, which sets the stage for stereoselective functionalization.

  • Step 2: Electrophilic Addition of Phenylselenyl Bromide

    Phenylselenyl bromide is added stereoselectively to the double bond of the cyclobutene dicarbamate, yielding a phenylselenyl-substituted intermediate.

  • Step 3: Ring Closure

    Treatment with sodium hydride induces ring closure to form the 2-azabicyclo[2.1.1]hexane skeleton. This step is crucial for establishing the bicyclic framework.

  • Step 4: Reductive Removal and Deprotection

    The phenylselenyl group is removed reductively, and protective groups are cleaved to yield the amino derivative functionalized on the ring.

  • Step 5: Functional Group Transformations to Carboxylic Acid

    Subsequent transformations include displacement reactions to introduce hydroxy groups, followed by oxidation (e.g., Jones oxidation) to convert hydroxy groups into carboxylic acid functionalities, completing the synthesis of 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

Multigram Synthesis via Oxetane Double Recyclization

Another advanced method involves the double recyclization of an oxetane ring to prepare 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives, which can be further elaborated to the phenyl-substituted target compound.

  • Step 1: Iodine-Promoted Cyclization

    Methylenecyclobutane derivatives undergo iodine-promoted cyclization to give tricyclic carbamate intermediates.

  • Step 2: Hydrolytic Cleavage and Oxidation

    Hydrolytic cleavage of the carbamate moiety followed by oxidation of the hydroxymethyl fragment yields the bicyclic amino acid derivative.

  • Step 3: Protection and Functionalization

    Protection of amino groups (e.g., with tert-butoxycarbonyl groups) and subsequent functional group manipulations allow for the introduction of fluoromethyl and phenyl substituents.

  • Step 4: Curtius Rearrangement

    The carboxylic acid intermediate undergoes Curtius rearrangement to give orthogonally protected diamine derivatives, which upon hydrogenolysis yield the diamino acid derivative on a multigram scale.

  • Step 5: Final Functional Group Adjustments

    Further transformations afford the desired 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with high purity and yield.

Photochemical and Catalytic Approaches

Recent advances include photochemical methods and transition metal-catalyzed reactions to construct bicyclic scaffolds with phenyl substituents.

  • Copper(I)-Catalyzed Coupling

    Copper(I) thiophene-2-carboxylate catalyzes the coupling of bicyclo[2.1.1]hexan-2-one derivatives with phenyl-containing nucleophiles under mild conditions.

  • Photoredox Catalysis

    Iridium-based photoredox catalysts enable selective functionalization of bicyclic ketones to introduce phenyl and other aryl groups.

  • Nitration and Further Functionalization

    Electrophilic aromatic substitution (e.g., nitration) on phenyl-substituted bicyclic ketones allows for further derivatization and functional group interconversions leading to carboxylic acid derivatives.

Method Starting Material Key Reactions Yield (%) Scale Advantages References
Photochemical + Phenylselenyl Bromide Addition cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride Electrophilic addition, ring closure, oxidation Moderate to high (overall ~50-70%) Gram scale Stereoselective, well-established
Oxetane Double Recyclization Methylenecyclobutane derivatives Iodine-promoted cyclization, Curtius rearrangement High (up to 98% in steps) Multigram scale Scalable, versatile for derivatives
Photoredox and Copper Catalysis Bicyclo[2.1.1]hexan-2-one derivatives Catalytic coupling, nitration Variable (up to 80%) Milligram to gram scale Mild conditions, functional group tolerance

The preparation of 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is achieved through several sophisticated synthetic routes involving cyclobutene derivatives as key intermediates. The most prominent methods include stereoselective electrophilic additions followed by ring closure, iodine-promoted cyclizations with subsequent Curtius rearrangements, and modern catalytic approaches that allow functional group diversification. These methods provide access to the target compound with good yields and scalability, supporting its potential applications in bioorganic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions can vary depending on the desired product and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique bicyclic structure of the compound allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bicyclic Scaffolds

4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
  • Substituent : Ethyl group at the 4-position.
  • Molecular Weight : 191.7 g/mol (hydrochloride salt) .
  • Key Differences : The ethyl group introduces less steric bulk and lacks aromatic π-interaction capabilities compared to the phenyl group. This reduces hydrophobicity and may limit applications in targeting aromatic binding pockets in proteins.
2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Substituent : Isopropyl group at the 2-position.
  • Molecular Weight: Not explicitly reported, but similarity score (0.93) suggests close structural alignment with the phenyl derivative .
  • The 2-position substitution alters the spatial orientation of functional groups compared to the 4-phenyl derivative.

Heteroatom Variations: Aza vs. Oxa Derivatives

4-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Structure : Oxygen replaces nitrogen in the bicyclic scaffold.
  • Molecular Formula: C₁₂H₁₂O₃ (vs. C₁₁H₁₁NO₂ for the aza analog) .
  • Key Differences : The electronegative oxygen atom may enhance hydrogen bonding but reduce basicity. The absence of an amine group limits its utility in peptide backbone integration.
2-Oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Molecular Weight : 128.13 g/mol (vs. ~205–227 g/mol for substituted aza analogs) .
  • Applications : Lacks the phenyl group and nitrogen, making it less suitable for hydrophobic interactions or peptidomimetic design.
Boc-2,4-Methanoproline (Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid)
  • Protection : tert-Butoxycarbonyl (Boc) group.
  • Molecular Weight : 227.26 g/mol .
  • Role : Prevents aggregation in peptide synthesis. The phenyl group in 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid may offer additional hydrophobic stabilization compared to the unprotected or Boc-protected analogs.
Fmoc-2,4-Methanoproline
  • Protection : Fluorenylmethyloxycarbonyl (Fmoc) group.
  • Molecular Weight : 349.39 g/mol .
  • Utility : The Fmoc group enables solid-phase peptide synthesis, but the phenyl substituent in the target compound provides intrinsic aggregation resistance without requiring bulky protecting groups.

Conformational and Structural Analysis

  • Bond Angles and Strain: The bicyclo[2.1.1]hexane scaffold in 2-azabicyclo derivatives exhibits bond angle distortions (e.g., C(20)–C(30)–C(40) angles) due to cyclobutane ring strain, which are less pronounced in proline . The phenyl group at the 4-position may exacerbate steric strain, influencing receptor binding selectivity.
  • Hydrophobic Interactions : The phenyl group enhances lipophilicity (clogP ~2.5 estimated) compared to ethyl (clogP ~1.2) or methyl substituents, improving membrane permeability in drug candidates .

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features/Applications
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Phenyl at 4-position C₁₁H₁₁NO₂ ~189.21 (estimated) Enhanced hydrophobicity, peptide rigidity
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Ethyl at 4-position C₈H₁₄ClNO₂ 191.7 Reduced steric bulk, discontinued
Boc-2,4-Methanoproline Boc-protected C₁₁H₁₇NO₄ 227.26 Prevents peptide aggregation
4-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Oxygen in scaffold, phenyl at 4 C₁₂H₁₂O₃ 204.23 Electronegative O, limited peptide utility
2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Isopropyl at 2-position C₉H₁₅NO₂ ~181.22 (estimated) Increased steric hindrance

Research Implications

The 4-phenyl substitution in 2-azabicyclo[2.1.1]hexane-1-carboxylic acid offers distinct advantages in drug design, including improved target engagement through aromatic interactions and conformational rigidity. However, derivatives with smaller substituents (e.g., ethyl, methyl) or heteroatom variations (e.g., oxa analogs) provide alternatives for tuning solubility and steric effects. Future studies should explore pharmacokinetic profiles and synthetic scalability of these analogs.

Biological Activity

4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 2167761-38-6) is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, drawing on diverse sources of research.

Structural Characteristics

The molecular formula of 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is C12H13NO2C_{12}H_{13}NO_{2} with a molecular weight of 203.24 g/mol. The compound features a bicyclic structure that influences its reactivity and interaction with biological targets.

PropertyValue
CAS Number2167761-38-6
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of 4-Phenyl-2-azabicyclo[2.1.1]hexane derivatives involves several steps, typically starting from simpler organic compounds through methods such as electrophilic addition and ring closure reactions. A notable method includes the stereoselective electrophilic addition of phenylselenyl bromide to cyclobutene derivatives, leading to the formation of the bicyclic structure .

Antimicrobial Properties

Research indicates that compounds related to the bicyclic structure exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . This suggests that 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid may possess similar properties.

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated in various cell lines, indicating potential applications in cancer therapy. Studies show that certain derivatives can induce apoptosis in cancer cells, highlighting their therapeutic potential .

The proposed mechanism for the biological activity of these compounds often involves the inhibition of key enzymes or interference with cellular processes essential for bacterial survival or tumor growth. For example, some studies suggest that they may act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair in both bacteria and cancer cells .

Case Studies

Several case studies have documented the biological activity of related bicyclic compounds:

  • Antibacterial Activity : A study demonstrated that a derivative exhibited potent antibacterial activity against over 100 multi-drug resistant strains, showcasing its potential as a lead compound for antibiotic development.
  • Cytotoxic Effects : In vitro studies indicated that certain derivatives could reduce cell viability in cancer cell lines by more than 70%, suggesting a strong potential for further development as anticancer agents.

Q & A

Q. What are the common synthetic routes for 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions starting from simpler bicyclic precursors or functionalized cyclohexane derivatives. Key steps include cyclization to form the azabicyclo core and subsequent introduction of the phenyl and carboxylic acid groups. Reaction conditions (temperature, solvent polarity, and catalyst selection) are optimized to stabilize intermediates and minimize side reactions. For example, low temperatures (-78°C to 0°C) may prevent undesired ring-opening, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon connectivity, with characteristic shifts for the bicyclic framework (e.g., deshielded protons at bridgehead positions).
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles .

Q. What initial biological screening approaches are recommended for this compound?

Preliminary screening includes:

  • In vitro enzyme inhibition assays : Target enzymes relevant to neurological or inflammatory pathways (e.g., kinases, proteases).
  • Cellular viability assays (MTT or resazurin-based): Assess cytotoxicity in normal vs. disease-model cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors/transporters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variability in assay conditions, impurities, or stereochemical inconsistencies. Strategies include:

  • Orthogonal assays : Replicate findings using alternative methods (e.g., radiometric vs. fluorometric enzyme assays).
  • Purity validation : High-performance liquid chromatography (HPLC) with UV/ELSD detection to confirm ≥95% purity.
  • Stereochemical analysis : Chiral chromatography or circular dichroism (CD) to verify enantiomeric composition .

Q. What strategies enhance stereochemical control during synthesis of the azabicyclo core?

  • Chiral auxiliaries : Temporarily introduce stereodirecting groups (e.g., Evans oxazolidinones) to guide ring closure.
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cycloadditions.
  • Dynamic kinetic resolution : Exploit reversible ring-opening to favor the desired stereoisomer .

Q. How does the compound’s bicyclic framework influence its reactivity compared to monocyclic or larger bicyclic analogs?

The strained bicyclo[2.1.1]hexane system exhibits unique reactivity:

  • Ring strain : Enhances susceptibility to nucleophilic attack at bridgehead carbons.
  • Conformational rigidity : Limits rotational freedom, favoring selective interactions in biological targets. Comparative studies with analogs (e.g., bicyclo[2.2.1]heptane derivatives) reveal distinct electronic profiles via density functional theory (DFT) calculations and X-ray diffraction .

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